molecular formula C22H31N5O5 B2517223 7-(3-(3-ethylphenoxy)-2-hydroxypropyl)-8-((3-methoxypropyl)amino)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione CAS No. 941873-39-8

7-(3-(3-ethylphenoxy)-2-hydroxypropyl)-8-((3-methoxypropyl)amino)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione

Cat. No. B2517223
M. Wt: 445.52
InChI Key: QAXSHWAMAUCOCL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-(3-(3-ethylphenoxy)-2-hydroxypropyl)-8-((3-methoxypropyl)amino)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C22H31N5O5 and its molecular weight is 445.52. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Activity

Research on purine derivatives, such as the synthesis and biological activity of 7,8-polymethylenepurine derivatives, highlights the potential for antiviral and antihypertensive activities. These studies involve the condensation of specific acetals and amides, leading to derivatives that serve as precursors for further pharmacologically active compounds (Nilov et al., 1995).

Structural Studies

Investigations into the crystal structure of similar compounds, like 8-amino-7-(2-hydroxy-3-morpholinopropyl)theophylline, reveal insights into their molecular conformations, including planarity of the purine skeleton and specific conformations due to intramolecular hydrogen bonds. Such structural elucidations provide a foundation for understanding the interaction mechanisms of these molecules in biological systems (Karczmarzyk et al., 1995).

Analgesic and Anti-inflammatory Properties

Derivatives of purine-2,6-dione, including those with specific substituents like 8-methoxy groups, have shown significant analgesic and anti-inflammatory activity in pharmacological evaluations. These findings suggest the potential for developing new classes of analgesic and anti-inflammatory agents based on purine derivatives, highlighting the relevance of these compounds in medical research (Zygmunt et al., 2015).

properties

IUPAC Name

7-[3-(3-ethylphenoxy)-2-hydroxypropyl]-8-(3-methoxypropylamino)-1,3-dimethylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H31N5O5/c1-5-15-8-6-9-17(12-15)32-14-16(28)13-27-18-19(24-21(27)23-10-7-11-31-4)25(2)22(30)26(3)20(18)29/h6,8-9,12,16,28H,5,7,10-11,13-14H2,1-4H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAXSHWAMAUCOCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=CC=C1)OCC(CN2C3=C(N=C2NCCCOC)N(C(=O)N(C3=O)C)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H31N5O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-(3-(3-ethylphenoxy)-2-hydroxypropyl)-8-((3-methoxypropyl)amino)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione

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